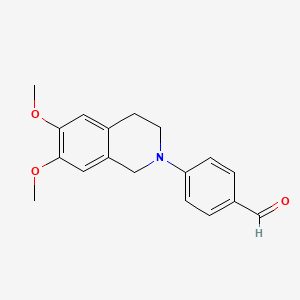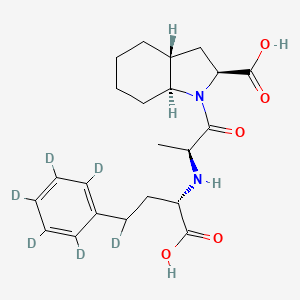
Tankyrase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tankyrase-IN-4 is a small molecule inhibitor of tankyrase, an enzyme that belongs to the poly (ADP-ribose) polymerase (PARP) family. Tankyrase plays a crucial role in various cellular processes, including Wnt signaling, telomere maintenance, and regulation of glucose metabolism. Inhibition of tankyrase has emerged as a promising strategy for the treatment of various diseases, particularly cancer .
Métodos De Preparación
The synthesis of Tankyrase-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, process intensification, and automated synthesis platforms. These methods aim to scale up the production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Tankyrase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Tankyrase-IN-4 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of tankyrase in various cellular processes. In biology, it helps elucidate the molecular mechanisms underlying tankyrase-mediated signaling pathways. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancer, metabolic disorders, and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Tankyrase-IN-4 exerts its effects by inhibiting the enzymatic activity of tankyrase. This inhibition disrupts the poly-ADP-ribosylation of target proteins, leading to their stabilization and altered cellular functions. The molecular targets of this compound include key proteins involved in Wnt signaling, telomere maintenance, and glucose metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
Tankyrase-IN-4 is one of several tankyrase inhibitors that have been developed for research and therapeutic purposes. Other similar compounds include XAV939, IWR-1, and G007-LK. Compared to these compounds, this compound exhibits unique structural features and binding properties that contribute to its specificity and potency. Its distinct chemical structure allows for selective inhibition of tankyrase, making it a valuable tool for studying the enzyme’s functions and developing targeted therapies .
Propiedades
Fórmula molecular |
C25H24N6O5 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
N-[(2S)-3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]-1-(methylamino)-1-oxopropan-2-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C25H24N6O5/c1-26-24(35)19(29-22(33)16-12-15-6-2-4-8-18(15)27-13-16)14-28-21(32)10-11-31-20-9-5-3-7-17(20)23(34)30-25(31)36/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,35)(H,28,32)(H,29,33)(H,30,34,36)/t19-/m0/s1 |
Clave InChI |
NOPWOPNQENKHSR-IBGZPJMESA-N |
SMILES isomérico |
CNC(=O)[C@H](CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |
SMILES canónico |
CNC(=O)C(CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


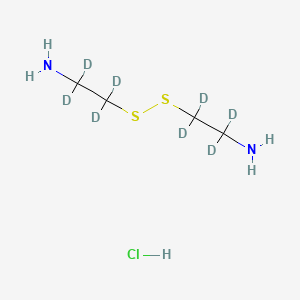
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)



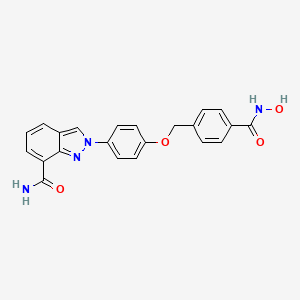
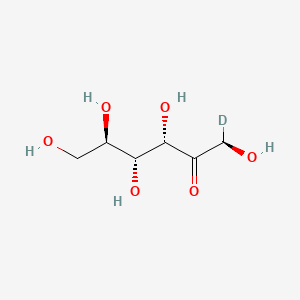
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)




